6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-8(23)22-5-4-11-13(7-22)26-17(14(11)15(20)24)21-16(25)10-3-2-9(18)6-12(10)19/h2-3,6H,4-5,7H2,1H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMFPAGVFWZOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Cyclization
Reactants :
- 2-Aminopyridine derivatives
- Cyclic ketones (e.g., cyclohexanone)
- Elemental sulfur
Conditions :
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Catalyst: Morpholine or triethylamine
Mechanism :
The reaction proceeds through keto-enol tautomerization, followed by sulfur incorporation to form the thiophene ring. The pyridine nitrogen participates in intramolecular cyclization, yielding the tetrahydrothieno[2,3-c]pyridine scaffold.
Yield : 60–75% (reported for analogous systems).
Functionalization at Position 6: Acetylation
Direct Acetylation of Secondary Amine
Reactants :
- Tetrahydrothieno[2,3-c]pyridine intermediate
- Acetylating agent: Acetic anhydride or acetyl chloride
Conditions :
- Solvent: Dichloromethane or THF
- Base: Pyridine or triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
Procedure :
The secondary amine at position 6 reacts with acetic anhydride under basic conditions. Excess base neutralizes HCl byproducts (if acetyl chloride is used).
Yield : 85–92% (extrapolated from similar acetylation reactions).
Introduction of 2,4-Dichlorobenzamido Group at Position 2
Amide Coupling via Carbodiimide Chemistry
Reactants :
- 2-Amino-tetrahydrothieno[2,3-c]pyridine intermediate
- 2,4-Dichlorobenzoyl chloride
Conditions :
- Coupling agent: EDCl/HOBt or DCC
- Solvent: DMF or CH₂Cl₂
- Temperature: 0°C → room temperature, 12–24 hrs
Mechanism :
The amine nucleophile attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride, facilitated by carbodiimide-mediated activation.
Yield : 70–78% (based on patent data for analogous amidation).
Carboxamide Formation at Position 3
Hydrolysis of Methyl Ester Followed by Amidation
Step 1: Ester Hydrolysis
Reactants :
- Methyl 3-carboxylate precursor (e.g., methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate)
- Hydrolysis agent: LiOH or NaOH
Conditions :
- Solvent: THF/Water (4:1)
- Temperature: 60°C, 6 hrs
Step 2: Carboxamide Synthesis
Reactants :
- 3-Carboxylic acid intermediate
- Ammonium source: NH₄Cl or aqueous NH₃
Conditions :
- Coupling agent: HATU or DMT-MM
- Solvent: DMF
- Temperature: Room temperature, 4–6 hrs
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Advantages :
Parameters :
Solvent Recycling
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Core Construction | Gewald Reaction | 70 | 95 | 12.50 |
| Acetylation | Acetic Anhydride | 90 | 98 | 8.20 |
| Amidation | EDCl/HOBt | 75 | 97 | 15.80 |
| Carboxamide | HATU-Mediated Coupling | 85 | 99 | 22.40 |
Challenges and Mitigation Strategies
Regioselectivity in Acetylation
Issue : Competing acetylation at position 5.
Solution : Use bulky bases (e.g., DBU) to sterically hinder undesired sites.
Byproduct Formation During Amidation
Issue : Residual chloride from 2,4-dichlorobenzoyl chloride.
Solution : Sequential washing with NaHCO₃ and brine.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to a carboxylic acid.
Reduction: : The dichlorobenzamido group can be reduced to an amine.
Substitution: : The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
Reduction: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substitutions at positions 2 and 4. Below is a comparative analysis:
Key Observations :
- Methyl groups improve metabolic stability . Cyclohexanecarbonyl derivatives show potent antibacterial activity, suggesting acyl groups modulate membrane penetration .
- Position 2 :
Physicochemical Properties
- Lipophilicity (LogP) :
- Synthetic Accessibility : The target compound’s synthesis follows established protocols for carboxamide derivatives, with HPLC purity ≥95% using trifluoroacetic acid/CH₃CN gradients .
Biological Activity
6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the class of tetrahydrothieno[2,3-c]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the dichlorobenzamide moiety is particularly noteworthy for its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the thieno[2,3-c]pyridine framework. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : Utilizing precursors such as 2-acetylthiophene and appropriate amines.
- Acetylation and Chlorination : Introducing the acetyl group and chlorinated benzamide through acylation reactions.
Anticancer Properties
Research has indicated that compounds derived from thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives similar to 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed potent inhibition against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HT-29 (Colon) | 7.5 | Cell cycle arrest |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- α2-Adrenoceptor Affinity : It has been reported that related thieno[2,3-c]pyridines exhibit high affinity for α2-adrenoceptors. This interaction may lead to effects on neurotransmitter release and modulation of central nervous system activity .
Case Studies
-
Study on Antiproliferative Activity : A 2020 study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-c]pyridine derivatives against a panel of cancer cell lines. The study found that the introduction of electron-withdrawing groups like dichloro significantly enhanced activity against MCF-7 cells .
- Findings : Compounds with similar structures showed IC50 values ranging from 1 to 10 µM.
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of thieno[2,3-c]pyridines found that they could modulate anxiety-like behaviors in rodent models by acting on α2-adrenoceptors .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
- Answer : Synthesis typically involves multi-step reactions:
Core ring formation : Cyclization of thiophene and pyridine precursors under reflux conditions (e.g., using acetic anhydride or ethanol as solvents) to form the tetrahydrothieno[2,3-c]pyridine scaffold .
Amidation : Coupling the 2-amino group with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Acetylation : Introducing the 6-acetyl group via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. How is the compound’s structure confirmed post-synthesis?
- Answer : A combination of analytical techniques is used:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are suitable for initial biological screening?
- Answer : Prioritize assays based on structural analogs:
- Neurological targets : Dopamine or serotonin receptor binding assays due to the compound’s tetrahydrothieno-pyridine core, which is structurally similar to known neuromodulators .
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like PI3K or MAPK, given the dichlorobenzamido group’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for the 6-acetyl substitution step?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the acetylating agent .
- Catalysis : Lewis acids like AlCl improve Friedel-Crafts acylation efficiency but require anhydrous conditions .
- Byproduct mitigation : Monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate/hexane 1:1) to terminate reactions at ~80% conversion, minimizing over-acylation .
Q. What computational methods resolve structural-activity contradictions in SAR studies?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the dichlorobenzamido group and target proteins (e.g., kinases or GPCRs) .
- DFT calculations : Analyze electron density maps to explain substituent effects (e.g., electron-withdrawing Cl groups enhancing electrophilic reactivity) .
- Example : Conflicting binding data for analogs may arise from steric hindrance from the acetyl group, which docking can visualize .
Q. How to address discrepancies in NMR data for regioisomeric byproducts?
- Answer :
- 2D NMR : HSQC and HMBC distinguish between regioisomers by correlating H-C coupling patterns .
- Dynamic NMR : Variable-temperature experiments resolve signal splitting caused by slow conformational exchange .
Methodological Notes
Q. What strategies improve purity in large-scale synthesis?
- Answer :
- Crystallization gradients : Use stepwise ethanol/water mixtures (70% → 95% ethanol) to remove hydrophobic byproducts .
- HPLC purification : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for >99% purity .
Q. How to design stability studies for long-term storage?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
